molecular formula C20H22ClN7O2 B2429121 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one CAS No. 1705062-17-4

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one

Cat. No.: B2429121
CAS No.: 1705062-17-4
M. Wt: 427.89
InChI Key: LBJTVSSSDGPWCO-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C20H22ClN7O2 and its molecular weight is 427.89. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7O2/c1-20(2,30-16-5-3-15(21)4-6-16)19(29)27-9-7-26(8-10-27)17-11-18(24-13-23-17)28-14-22-12-25-28/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJTVSSSDGPWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one , often referred to by its IUPAC name, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and significant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N8OC_{15}H_{22}N_{8}O with a molecular weight of approximately 330.39 g/mol. The structure consists of a triazole ring fused with a pyrimidine moiety and a piperazine unit, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of key kinases involved in cell signaling pathways, which are crucial for cancer progression.
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens.

Anticancer Activity

Research has demonstrated that derivatives of triazole and pyrimidine compounds can exhibit significant anticancer properties. For instance, a study evaluated various derivatives for their antiproliferative effects against different cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)0.98 ± 0.08
Compound BMCF-7 (Breast)1.05 ± 0.17
Compound CHeLa (Cervical)1.28 ± 0.25

These results suggest that the compound's structural features may enhance its potency against cancer cells .

Antitubercular Activity

In another study focusing on anti-tubercular agents, compounds structurally similar to the target compound were synthesized and evaluated against Mycobacterium tuberculosis. The most active compounds exhibited IC90 values ranging from 3.73 to 40.32 μM, indicating potential effectiveness in treating tuberculosis .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of triazole-containing piperazine derivatives and evaluated their biological activities. Among these, one derivative demonstrated significant inhibition against cancer cell lines with low toxicity to normal human cells (HEK-293), showcasing the therapeutic potential of this class of compounds .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of triazole derivatives against various bacterial strains. The findings indicated that certain modifications in the chemical structure enhanced antimicrobial efficacy, supporting further exploration into structure-activity relationships .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study on similar triazole-pyrimidine hybrids demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The triazole framework is associated with anticancer activities. Compounds similar to the one have been evaluated for their cytotoxic effects on various cancer cell lines. For example, certain derivatives have shown IC50 values significantly lower than those of standard chemotherapeutic agents like sorafenib, indicating their potential as effective anticancer agents . The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.

Neuroprotective Effects

Triazole compounds have also been explored for their neuroprotective properties. Research has indicated that they can modulate neurotransmitter systems and exhibit antioxidant activities, which may be beneficial in treating neurodegenerative diseases . These effects are particularly relevant in developing therapies for conditions like Alzheimer's disease and multiple sclerosis.

Case Studies

StudyCompoundFindings
1Triazole Derivative AExhibited MIC values of 0.5–1 μM against S. aureus, comparable to gentamicin .
2Triazole-Pyrimidine Hybrid BDemonstrated IC50 values of 51 nM against MKN-45 cancer cells, outperforming sorafenib .
3Triazole-Piperazine CShowed significant inhibition (>80%) of tyrosine kinases in various cancer lines .

Chemical Reactions Analysis

Piperazine Functionalization

Reaction TypeReagents/ConditionsProducts/IntermediatesSource Reference
AcylationAcyl chloride, DMF, TEAPiperazine-linked ketone
AlkylationAlkyl halide, NaHAlkylated piperazine derivative

Heterocycle Coupling

  • Pyrimidine attachment : Likely involves nucleophilic substitution of a halogenated pyrimidine with piperazine’s amine group.

  • Triazole incorporation : May use click chemistry or cycloaddition to link the triazole to the pyrimidine .

Functional Group Transformations

Reaction TypeReagents/ConditionsProducts/IntermediatesSource Reference
ReductionNaBH₄, MeOHAlcoholic derivative
OxidationKMnO₄, H+Carboxylic acid derivative

Reaction Conditions and Yields

Optimized Parameters (Inferred from analogous reactions):

  • Catalyst : InCl₃ (20 mol%) under ultrasound irradiation enhances reaction efficiency .

  • Solvent : 50% EtOH balances solubility and reaction speed .

  • Temperature : 40°C optimizes yield and selectivity .

Reaction TypeYield Range (%)Key FactorsSource Reference
Piperazine acylation80–95%Catalyst loading, solvent choice
Heterocycle coupling70–85%Ultrasound irradiation, catalyst

Molecular Docking and Mechanism Insights

Studies on similar piperazine-triazole hybrids suggest:

  • Biological interactions : Piperazine’s nitrogen atoms facilitate binding to protein pockets, while triazole groups enhance hydrogen bonding .

  • QSAR correlations : Higher HOMO values (indicative of electron donation) correlate with improved bioactivity in related compounds .

Critical Data Analysis

Limitations :

  • Exact reaction kinetics for this compound are not explicitly detailed in literature.

  • Structural complexity necessitates advanced analytical techniques (e.g., NMR, X-ray crystallography) for confirmation .

Future Research Directions :

  • Optimization of coupling reactions for higher yields.

  • In-depth mechanistic studies using computational modeling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. A typical approach involves:

Piperazine functionalization : Reacting 4-chlorophenol with a methylpropanone precursor under Mitsunobu conditions to introduce the phenoxy group .

Pyrimidine-triazole coupling : Using nucleophilic aromatic substitution (SNAr) to attach the 1,2,4-triazole moiety to the pyrimidine ring at position 3. Microwave-assisted synthesis (100–120°C, 30 min) improves yield compared to conventional heating .

Purification : Column chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol yields >85% purity.

  • Optimization : Design of Experiments (DoE) with parameters like temperature, solvent polarity, and catalyst loading can systematically optimize reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the piperazine ring (δ 2.5–3.5 ppm for N–CH₂), pyrimidine-triazole protons (δ 8.1–8.9 ppm), and 4-chlorophenoxy group (δ 6.8–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 498.18) and fragmentation patterns .
  • FTIR : Bands at 1650–1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C ether linkage) validate key functional groups .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. Key steps:

Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refinement : Apply SHELXL-2018/3 to refine hydrogen bonding networks (e.g., triazole N–H···O interactions) and validate thermal displacement parameters .

Validation : Check CIF files with PLATON to detect voids or disorder .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., piperazine ring puckering or solvent-induced conformational changes).

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–60°C) detects coalescence of split peaks, indicating rotational barriers in the piperazine ring .
  • SCXRD vs. DFT : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (B3LYP/6-31G*) to identify static vs. dynamic distortions .

Q. What strategies improve the compound’s solubility and stability in biological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without aggregation .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated phenoxy) to improve stability in physiological pH .
  • Accelerated stability testing : Monitor degradation (e.g., hydrolysis of the triazole group) via HPLC-UV under stress conditions (40°C, 75% RH) .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Methodological Answer :

  • Triazole replacement : Substitute 1,2,4-triazole with 1,2,3-triazole to assess impact on target binding (e.g., kinase inhibition) .
  • Piperazine bioisosteres : Replace piperazine with morpholine or thiomorpholine to modulate lipophilicity (ClogP) and blood-brain barrier penetration .
  • SAR validation : Use molecular docking (AutoDock Vina) and in vitro assays (IC₅₀ measurements) to correlate structural changes with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 55% vs. 85%)?

  • Methodological Answer :

  • Reproducibility checks : Verify stoichiometry (e.g., exact molar ratios of pyrimidine and triazole precursors) and catalyst purity .
  • Byproduct analysis : Use LC-MS to identify unreacted intermediates or side products (e.g., di-substituted pyrimidines) that reduce yield .
  • Scale-dependent effects : Pilot small-scale reactions (≤1 mmol) before scaling up to avoid mass transfer limitations .

Experimental Design

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors (e.g., GPCRs) in real-time .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution (≤3 Å) to identify binding pockets .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

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